2-[(2-Furylmethyl)amino]nicotinic acid
CAS No.: 1019127-14-0
Cat. No.: VC2622428
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Furylmethyl)amino]nicotinic acid - 1019127-14-0](/images/structure/VC2622428.png)
Specification
CAS No. | 1019127-14-0 |
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Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 2-(furan-2-ylmethylamino)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1-6H,7H2,(H,12,13)(H,14,15) |
Standard InChI Key | IQHMQGUDRIPWGH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)NCC2=CC=CO2)C(=O)O |
Canonical SMILES | C1=CC(=C(N=C1)NCC2=CC=CO2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-[(2-Furylmethyl)amino]nicotinic acid is a heterocyclic organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is also known by several synonyms including 2-((Furan-2-ylmethyl)amino)nicotinic acid and 2-(furan-2-ylmethylamino)pyridine-3-carboxylic acid . The compound is registered in chemical databases with the identifier CHEMBL3774615 and CAS number 1019127-14-0 .
Structural Features
The molecule features a pyridine ring with a carboxylic acid group at position 3 and a substituted amino group at position 2. Specifically, the amino substituent is a furylmethyl group, consisting of a furan ring connected via a methylene bridge . This unique combination of structural elements combines the nicotinic acid moiety with a furan-containing substituent, creating a molecule with potentially interesting chemical and biological properties.
The structural representation can be expressed through various chemical notations:
Physical and Chemical Properties
Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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The carboxylic acid group at position 3 of the pyridine ring can participate in typical acid-base reactions and can be derivatized to form esters, amides, and other carboxylic acid derivatives.
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The secondary amine connecting the pyridine and furylmethyl groups can potentially act as a hydrogen bond donor and participate in nucleophilic reactions.
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The furan ring is electron-rich and may participate in electrophilic aromatic substitution reactions.
Structural Comparison and Relationship to Other Compounds
Relationship to Nicotinic Acid
2-[(2-Furylmethyl)amino]nicotinic acid can be considered a structural derivative of nicotinic acid (pyridine-3-carboxylic acid), which is also known as niacin or vitamin B3 . Nicotinic acid has well-documented biological activities including effects on lipid metabolism, where it reduces synthesis of LDL cholesterol, VLDL cholesterol, and triglycerides, while increasing HDL cholesterol .
Comparison with Other Aminonicotinic Acid Derivatives
The compound bears structural similarities to other aminonicotinic acid derivatives, such as 2-aminonicotinic acid (CAS: 5345-47-1) and 2-[(2-aminoethyl)amino]nicotinic acid (CAS: 374063-93-1) . These compounds share the 2-substituted nicotinic acid core structure but differ in the nature of the substituent at position 2.
Table 1: Comparison of 2-[(2-Furylmethyl)amino]nicotinic acid with related compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
2-[(2-Furylmethyl)amino]nicotinic acid | C11H10N2O3 | 218.21 | 1019127-14-0 |
2-Aminonicotinic acid | C6H6N2O2 | 138.12 | 5345-47-1 |
2-[(2-Aminoethyl)amino]nicotinic acid | C8H11N3O2 | 181.19 | 374063-93-1 |
Nicotinic acid (Niacin) | C6H5NO2 | 123.11 | Not provided in sources |
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